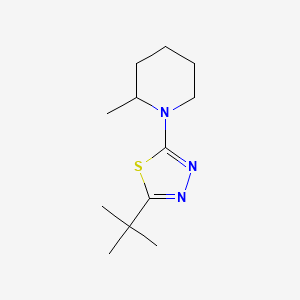

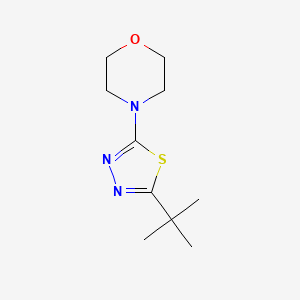

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine, also known as TBTM, is a synthetic molecule that has been studied in recent years for its potential applications in the field of scientific research. TBTM is a member of the thiadiazole family, which has been used in a variety of applications ranging from industrial processes to drug design. TBTM has been found to be an effective inhibitor of enzymes and has been used in the study of cellular processes such as cell signaling, gene expression, and cell growth. The purpose of

Scientific Research Applications

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has been used in scientific research to study a variety of cellular processes. It has been used as a tool to study the regulation of gene expression, cell signaling, and cell growth. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has been used to study the effects of drugs on cellular processes and to study the mechanisms of drug action. 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has also been used in the study of enzyme inhibition and to study the effects of various environmental factors on cellular processes.

Mechanism of Action

Target of Action

It is structurally similar toGlybuzole , a known hypoglycaemic medicine . Glybuzole primarily targets the β-pancreatic cells , which play a crucial role in insulin production and regulation of blood glucose levels .

Mode of Action

The mode of action of this compound is likely similar to that of Glybuzole, given their structural similarities. Glybuzole, as a sulfonylurea, can bind to receptors at β-pancreatic cells specific for sulfonylurea binding . When a sulfonylurea binds to its receptor, the ATP-dependent channels for K+ ions are blocked . This leads to the depolarization of the cell membrane, causing calcium ions to flow into the cell . This influx of calcium ions then triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin . The increased secretion of insulin can then lead to a decrease in the blood glucose level .

Pharmacokinetics

Similar compounds like glybuzole are typically administered orally , suggesting that this compound may also be well-absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability would need further investigation.

Advantages and Limitations for Lab Experiments

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is a potent inhibitor of enzymes and can be used to study the effects of drugs on cellular processes. However, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is also limited in its use as an inhibitor of enzymes, as it is not as potent as other inhibitors, and it is not as specific as other inhibitors. Additionally, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is not very stable in solution and must be stored at low temperatures.

Future Directions

There are a variety of potential future directions for the study of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine. One potential direction is to further investigate its mechanism of action and its effects on cellular processes. Additionally, further research could be done to investigate the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine on different types of cells and to study the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine on different types of diseases. Additionally, further research could be done to investigate the potential applications of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine in drug design and drug delivery. Finally, further research could be done to investigate the potential use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine in industrial processes.

Synthesis Methods

The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is a multi-step process that involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-yl chloride with 2-methylpiperidine in the presence of a base. The reaction is carried out in a polar solvent such as dimethylsulfoxide (DMSO) at a temperature of 40°C. The reaction is complete when the product is isolated and purified. The yield of the reaction is typically greater than 95%.

properties

IUPAC Name |

2-tert-butyl-5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3S/c1-9-7-5-6-8-15(9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVVQEIVDYMGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(S2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)

![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)

![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)

![1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B6432353.png)

![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)

![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)